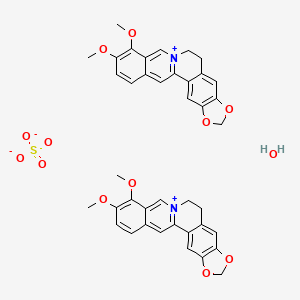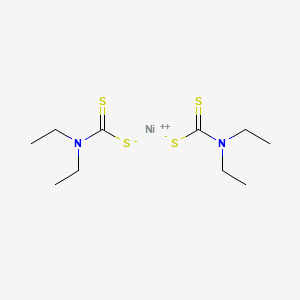
Nickel diethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a reaction between nickel salts and sodium diethyldithiocarbamate. The typical reaction involves dissolving nickel chloride in water and adding an aqueous solution of sodium diethyldithiocarbamate. The resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through filtration and recrystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the dithiocarbamate ligand, which can donate electron pairs to the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligand with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel oxide, while substitution reactions can yield various nickel complexes with different ligands .
Scientific Research Applications
Nickel diethyldithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of nickel diethyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate ligand donate electron pairs to the nickel ion, forming a strong coordination bond. This interaction can modulate the activity of the metal ion, influencing various biological and chemical processes . In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron tris(diethyldithiocarbamate)
- Manganese tris(dimethyldithiocarbamate)
Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the properties imparted by the nickel ion. This uniqueness makes it particularly useful in applications where nickel’s catalytic or biological activity is desired .
Properties
CAS No. |
52610-81-8 |
|---|---|
Molecular Formula |
C10H20N2NiS4 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
N,N-diethylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
NCLUCMXMAPDFGT-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B8002728.png)
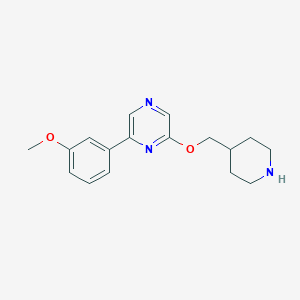
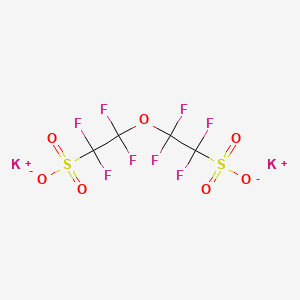
![(19E,21E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;dihydrate](/img/structure/B8002751.png)

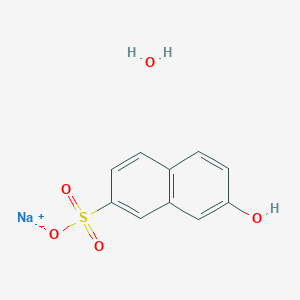
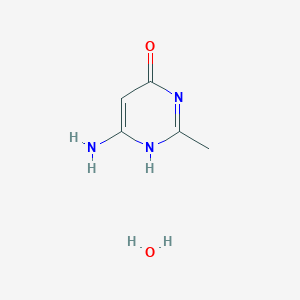
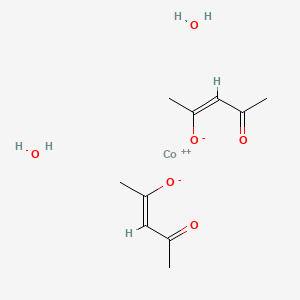
![2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine](/img/structure/B8002780.png)
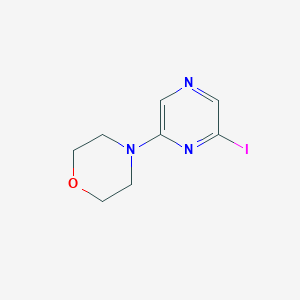

![(3aR,5R,6R,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8002800.png)
![5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8002804.png)
